4-Aminothiophene-2-carbaldehyde
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Overview
Description
4-Aminothiophene-2-carbaldehyde is a heterocyclic compound featuring a thiophene ring substituted with an amino group at the 4-position and an aldehyde group at the 2-position. This compound is of significant interest due to its versatile applications in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the most efficient methods for synthesizing 4-Aminothiophene-2-carbaldehyde involves the reaction of vinyl azides with 1,4-dithiane-2,5-diol. This reaction is carried out in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) at 40°C for 4 hours . The reaction mixture is then diluted with water and extracted with ethyl acetate to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the eco-friendly and efficient synthetic route mentioned above holds promise for scalable production. The use of readily available starting materials and mild reaction conditions makes this method suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 4-Aminothiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides can be used for substitution reactions involving the amino group.
Major Products:
Oxidation: 4-Aminothiophene-2-carboxylic acid.
Reduction: 4-Aminothiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
4-Aminothiophene-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of biologically active molecules, including potential pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Aminothiophene-2-carbaldehyde largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to various biological effects. The presence of both amino and aldehyde functional groups allows it to participate in diverse chemical reactions, facilitating its incorporation into larger molecular frameworks .
Comparison with Similar Compounds
Thiophene-2-carbaldehyde: Lacks the amino group, making it less versatile in certain synthetic applications.
4-Aminothiophene-3-carbaldehyde: Similar structure but with the aldehyde group at the 3-position, leading to different reactivity and applications.
2-Aminothiophene-3-carbaldehyde: Another isomer with distinct chemical properties and uses.
Uniqueness: 4-Aminothiophene-2-carbaldehyde is unique due to the specific positioning of the amino and aldehyde groups, which imparts distinct reactivity and makes it a valuable intermediate in the synthesis of various biologically active compounds and advanced materials .
Properties
IUPAC Name |
4-aminothiophene-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NOS/c6-4-1-5(2-7)8-3-4/h1-3H,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQMAYUPRXWGBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1N)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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